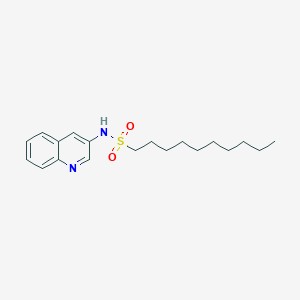

N-(quinolin-3-yl)decane-1-sulfonamide

Description

N-(quinolin-3-yl)decane-1-sulfonamide is a sulfonamide derivative featuring a decane alkyl chain linked to a quinoline moiety via a sulfonamide bridge. The quinoline ring system is known for its biological relevance, particularly in medicinal chemistry, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation. This compound’s synthesis likely follows a nucleophilic substitution pathway, where decane-1-sulfonyl chloride reacts with 3-aminoquinoline in the presence of a base such as pyridine and a catalyst like DMAP (4-dimethylaminopyridine), analogous to methods described for related sulfonamide derivatives .

Properties

Molecular Formula |

C19H28N2O2S |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

N-quinolin-3-yldecane-1-sulfonamide |

InChI |

InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-11-14-24(22,23)21-18-15-17-12-9-10-13-19(17)20-16-18/h9-10,12-13,15-16,21H,2-8,11,14H2,1H3 |

InChI Key |

GGJTXHUUYKGTED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)NC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-3-yl)decane-1-sulfonamide can be achieved through several methods. One common approach involves the amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3, which provides N-(quinolin-2-yl)sulfonamides in very good yields . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)decane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as hydrogen gas or metal hydrides, and catalysts like 4-toluenesulfonic acid and magnesium chloride .

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-(quinolin-3-yl)decane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-3-yl)decane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as an LDHA inhibitor, it competes with NADH for binding to the enzyme, thereby inhibiting its activity and disrupting the glycolytic pathway in cancer cells . This leads to increased oxygen consumption and apoptosis in cancer cells, making it a potential therapeutic agent for solid tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(quinolin-3-yl)decane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and inferred biological activity.

Physicochemical Properties

The table below extrapolates properties of this compound based on analogous compounds:

*Inferred values based on alkyl chain length trends: Longer chains typically lower melting points due to reduced crystallinity but increase logP (lipophilicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.